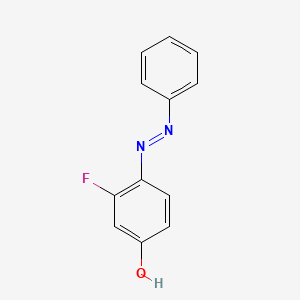

3-Fluoro-4-(phenylazo)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-(phenylazo)phenol is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(phenylazo)phenol typically involves the diazotization of 3-fluoroaniline followed by a coupling reaction with phenol. The general steps are as follows:

Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve more efficient and scalable processes. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and yields.

Analyse Des Réactions Chimiques

Reduction of the Azo Group

The phenylazo group (-N=N-) undergoes reductive cleavage to form 3-fluoro-4-aminophenol, a critical intermediate in dye and pharmaceutical synthesis. Key methods include:

Hydrazine Hydrate Reduction

-

Conditions :

Sodium Hydrosulfite (Na₂S₂O₄) Reduction

-

Conditions :

Nucleophilic Aromatic Substitution (NAS)

The phenylazo group activates the ortho-fluorine for substitution due to its electron-withdrawing nature .

Reaction with Propanethiolate

-

Conditions :

| Substrate | Product | Reaction Time | Yield |

|---|---|---|---|

| 3-Fluoro-4-(phenylazo)phenol | 3-(Propylthio)-4-(phenylazo)phenol | 2–3.5 hours | ~75% |

Mechanistic Insight :

-

The azo group stabilizes the transition state via resonance, directing nucleophilic attack to the ortho-fluorine position .

-

Substitution rates increase with electron-withdrawing groups (e.g., Cl, SO₃H) on the azo-linked phenyl ring .

O-Alkylation of the Phenol Group

Post-reduction, the hydroxyl group in 3-fluoro-4-aminophenol can undergo alkylation:

-

Conditions :

Example :

3-Fluoro-4-aminophenol+C6H13BrPTC, KOH3-Fluoro-4-(hexyloxy)aniline

Thermal and Photochemical Behavior

-

Thermal Stability : Degrades above 100°C, forming phenolic radicals.

-

Photochemical Isomerization : UV exposure converts trans-azo isomers to cis forms, altering NMR spectra (Δδ ≈ 1 ppm for aromatic protons) .

Comparative Reactivity with Analogues

| Compound | Reduction Rate (Relative) | NAS Reactivity (Relative) |

|---|---|---|

| This compound | 1.0 (baseline) | High (due to ortho-F) |

| 3-Chloro analogue | 0.8 | Moderate |

| Non-halogenated analogue | 0.3 | Low |

Applications De Recherche Scientifique

Pharmaceutical Applications

The incorporation of azo compounds in pharmaceuticals has been widely studied due to their diverse biological activities. Azo dyes, including derivatives like 3-Fluoro-4-(phenylazo)phenol, have demonstrated potential as antibacterial agents. Research indicates that azo dyes can be modified to enhance their pharmacological properties, making them suitable candidates for drug development targeting various pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A recent study evaluated the antibacterial effects of synthesized azo dyes against multiple bacterial strains. The results indicated that certain azo derivatives exhibited significant antimicrobial activity, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Material Science Applications

In material science, compounds like this compound are utilized as intermediates in the synthesis of advanced materials. Its unique chemical structure allows for the modification of polymer properties, enhancing functionality in applications such as coatings and textiles.

Table: Properties of Azo Compounds in Material Science

| Property | Description | Application Area |

|---|---|---|

| Color Fastness | High resistance to fading | Textile dyeing |

| Surface Activity | Acts as a surfactant in formulations | Coatings and emulsions |

| Biodegradability | Environmentally friendly alternatives | Eco-friendly products |

Dye Chemistry

The dyeing properties of azo compounds are significant, particularly in the textile industry. This compound can be utilized as a dye due to its vibrant color and stability. The introduction of fluorine enhances the dye's affinity for various substrates and improves color fastness.

Case Study: Dyeing Polyester Fabrics

Research has demonstrated that azo dyes can effectively dye polyester fabrics while maintaining high color fastness. The study highlighted the effectiveness of azo compounds like this compound in achieving vibrant colors with durable properties .

Chemical Synthesis Applications

The synthesis of this compound can be achieved through various methods, including diazotization and coupling reactions. Its role as an intermediate in synthesizing other valuable compounds is noteworthy, particularly in the production of insecticides and herbicides .

Synthesis Methodology

- Diazotization : Involves converting an amine into a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with a phenolic compound to form the azo compound.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(phenylazo)phenol involves its interaction with various molecular targets and pathways:

Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.

Phenolic Group: The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes.

Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

3-Fluoro-4-(phenylazo)phenol can be compared with other similar compounds, such as:

4-(Phenylazo)phenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

3-Chloro-4-(phenylazo)phenol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and applications.

3-Methyl-4-(phenylazo)phenol: The presence of a methyl group can influence the compound’s steric and electronic properties.

Propriétés

IUPAC Name |

3-fluoro-4-phenyldiazenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAKJKWTYTTYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.